molecular formula C18H16ClF3N2OS B1676309 Mesendogen

Mesendogen

Cat. No. B1676309
M. Wt: 400.8 g/mol
InChI Key: VVFIVYCBLSSVEK-UHFFFAOYSA-N
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Description

Mesendogen is a novel small molecule inhibitor of transient receptor potential cation channel, subfamily M, member 6 (TRPM6). It is known for its ability to promote mesoderm and definitive endoderm differentiation of human embryonic stem cells through the alteration of magnesium homeostasis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mesendogen involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound is likely to involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required standards for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Mesendogen undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    TRPM7 Inhibitors: Compounds that inhibit TRPM7, another magnesium channel closely related to TRPM6.

    Magnesium Chelators: Molecules that bind to magnesium ions and modulate their availability in biological systems.

Uniqueness of Mesendogen

This compound is unique in its specific inhibition of TRPM6, which distinguishes it from other compounds that target TRPM7 or act as general magnesium chelators. This specificity allows for more precise modulation of magnesium homeostasis and targeted differentiation of stem cells .

Conclusion

This compound is a valuable compound in the fields of developmental biology, stem cell research, and drug discovery. Its ability to promote mesoderm and definitive endoderm differentiation through the inhibition of TRPM6 and alteration of magnesium homeostasis makes it a powerful tool for scientific research and potential therapeutic applications.

properties

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2OS/c1-10(2)11-3-5-12(6-4-11)16(25)24-17(26)23-15-9-13(18(20,21)22)7-8-14(15)19/h3-10H,1-2H3,(H2,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFIVYCBLSSVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.